molecular formula C15H21NO4S B2812974 Boc-(R)-alpha-(2-thiophenylmethyl)-proline CAS No. 959578-32-6

Boc-(R)-alpha-(2-thiophenylmethyl)-proline

Cat. No.: B2812974
CAS No.: 959578-32-6
M. Wt: 311.4
InChI Key: DDYQQTCCFAWKHK-OAHLLOKOSA-N
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Description

Boc-®-alpha-(2-thiophenylmethyl)-proline is a compound that belongs to the class of proline derivatives. It is characterized by the presence of a thiophene ring attached to the alpha carbon of the proline moiety. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(2-thiophenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-proline.

    Formation of the Thiophene Derivative: The thiophene ring is introduced by reacting Boc-proline with a thiophene derivative, such as 2-thiophenylmethyl bromide, under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of Boc-®-alpha-(2-thiophenylmethyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(2-thiophenylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include trifluoroacetic acid (TFA) and palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or iodine (I2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected proline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Boc-®-alpha-(2-thiophenylmethyl)-proline has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(2-thiophenylmethyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. The thiophene ring can interact with biological molecules through π-π interactions and hydrogen bonding, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-alpha-(2-furylmethyl)-proline: Similar structure but with a furan ring instead of a thiophene ring.

    Boc-®-alpha-(2-pyridylmethyl)-proline: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Boc-®-alpha-(2-thiophenylmethyl)-proline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying its interactions with biological systems.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYQQTCCFAWKHK-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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